3-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
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Overview
Description
3-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a propanol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of the amino group: This step involves the substitution of an appropriate leaving group with an amine, often using reagents like sodium hydride or potassium carbonate.
Attachment of the propanol side chain: This can be done through nucleophilic substitution reactions, where the amino group on the pyrazolo[3,4-d]pyrimidine core reacts with a halogenated propanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or the propanol side chain.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol side chain would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Amino-propanol derivatives: Compounds with similar side chains may have comparable chemical reactivity and biological properties.
Uniqueness
The uniqueness of 3-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H20N6O |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
3-[[1-methyl-4-(4-methylanilino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
InChI |
InChI=1S/C16H20N6O/c1-11-4-6-12(7-5-11)19-14-13-10-18-22(2)15(13)21-16(20-14)17-8-3-9-23/h4-7,10,23H,3,8-9H2,1-2H3,(H2,17,19,20,21) |
InChI Key |
VPYAMWXEKKGZFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C |
Origin of Product |
United States |
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